4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C12H15N3OS and a molecular weight of 249.34 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a methoxy group and a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit antibacterial activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways within cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, it may affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding may result in the inhibition or activation of enzymes, leading to changes in biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound may result in cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including damage to specific tissues or organs. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of metabolites and the overall metabolic flux . For example, this compound may inhibit or activate specific enzymes, leading to changes in the concentration of certain metabolites and affecting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, it may accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminothiophenol with methoxyacetyl chloride to form 2-methoxybenzothiazole. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methoxyacetyl chloride: Used in the initial synthesis step.
Piperazine: Reacts with the intermediate to form the final product.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. Other products depend on the specific reactions and conditions used.
Scientific Research Applications
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole include:
3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with a piperazine moiety.
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a piperazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCRORSEITVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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